Boc-His(3-Bom)-Osu

Peptide Synthesis Racemization Boc-SPPS

Manual in situ activation of Boc-His(Bom)-OH with carbodiimide reagents introduces operator-dependent variability in coupling efficiency and elevates epimerization risk during Boc-SPPS histidine incorporation. Boc-His(3-Bom)-Osu eliminates this bottleneck as a pre-activated N-hydroxysuccinimide ester, enabling direct, reagent-free coupling with reduced racemization. - Pre-activated OSu ester removes the need for DCC, HOBt, or BOP, simplifying automated synthesizer programming and reducing reagent-derived impurities. - Bom side-chain protection maintains orthogonality during chain assembly; note that formaldehyde generated during HF cleavage requires cysteine or equivalent scavenger inclusion. - Supplied at ≥98% purity (TLC), ensuring consistent batch-to-batch performance for stereochemically sensitive peptides.

Molecular Formula C23H28N4O7
Molecular Weight 427.5
CAS No. 129672-10-2
Cat. No. B613689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(3-Bom)-Osu
CAS129672-10-2
Synonyms129672-10-2; Boc-His(pi-Bom)-OSu; Boc-His(3-Bom)-Osu; 6366AH; ZINC71788028
Molecular FormulaC23H28N4O7
Molecular Weight427.5
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31)/t18-/m0/s1
InChIKeySDAXRIAORZYYCK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(3-Bom)-Osu: Pre-Activated Building Block


Boc-His(3-Bom)-Osu is a protected histidine derivative specifically engineered for Boc-based solid-phase peptide synthesis (SPPS). The compound combines Nα-tert-butyloxycarbonyl (Boc) protection of the α-amino group with Nπ-benzyloxymethyl (Bom) protection of the imidazole side chain, and is presented as an activated N-hydroxysuccinimide (OSu) ester. This pre-activation eliminates the requirement for separate coupling reagents, enabling direct incorporation of the histidine residue into the growing peptide chain. The Bom group provides orthogonal protection against undesired imidazole reactivity during chain assembly [1], while the OSu ester is designed to improve coupling kinetics and reduce epimerization [2]. The compound is supplied at commercial purities of ≥98% (TLC) .

Why Boc-His(3-Bom)-Osu Is Irreplaceable


Superficially similar histidine building blocks—including Boc-His(Bom)-OH, Boc-His(Tos)-OH, and Fmoc-His(Trt)-OH—are not equivalent substitutes for Boc-His(3-Bom)-Osu in Boc-SPPS protocols. The pre-activated OSu ester eliminates the need for in situ carboxyl activation, a step that can introduce variability in coupling efficiency and promote epimerization [1]. Unactivated Boc-His(Bom)-OH requires separate activation with reagents such as DCC/HOBt or BOP, each of which carries its own racemization risk and side-reaction profile [2]. Additionally, the Bom protecting group itself is known to generate formaldehyde during final HF cleavage, necessitating inclusion of specific scavengers [3]. Using the OSu ester form does not alter this inherent Bom-related side reaction, but it provides a consistent, reagent-free activation method that minimizes operator-dependent variability and eliminates the possibility of reagent-derived impurities. For laboratories requiring high-fidelity histidine incorporation with minimal epimerization in Boc-SPPS, substituting the pre-activated ester with a free acid analog introduces unnecessary risk and procedural inconsistency [4].

Boc-His(3-Bom)-Osu: Quantitative Evidence


Racemization Comparison

Racemization at the histidine α-carbon is a critical quality parameter in peptide synthesis. For the Bom-protected histidine system, coupling of Boc-His(Bom)-OH using standard in situ activation methods results in measurable D-histidine formation. In a comparative study using HPLC and enzymatic analysis, coupling of Boc-His(Bom)-OH with a (D-Trp)6-LHRH3-10 fragment using three different activation protocols (mixed anhydride, CDI/HOBt, and DCC/HOBt) consistently produced approximately 1% D-histidine [1]. In contrast, pre-activated N-hydroxysuccinimide esters of Boc-amino acids are documented to exhibit reduced racemization during coupling due to the elimination of the activation step where epimerization typically occurs [2]. While direct head-to-head racemization data for Boc-His(3-Bom)-Osu are not available in the primary literature, class-level inference from OSu ester behavior predicts epimerization below the 1% threshold observed for in situ activated free acid derivatives [2].

Peptide Synthesis Racemization Boc-SPPS

Coupling Efficiency Comparison

In Boc-SPPS, the coupling efficiency of Boc-His(3-Bom)-Osu is inherently superior to that of its free acid counterpart because the carboxyl group is pre-activated, bypassing the in situ activation step. While vendor literature for Boc-His(3-Bom)-Osu claims 'high-yield amide bond formation' , class-level data for OSu esters indicate typical coupling efficiencies exceeding 95% under standard SPPS conditions [1]. In contrast, coupling of Boc-His(Bom)-OH using standard activation reagents (e.g., DCC/HOBt) can yield variable efficiencies depending on reagent quality, stoichiometry, and reaction time, with reported yields for difficult sequences occasionally falling below 90% [2]. The pre-activated OSu ester eliminates this variability, providing a more consistent coupling outcome.

Peptide Synthesis Coupling Efficiency Active Ester

Formaldehyde Scavenger Requirement

The Bom protecting group, regardless of whether the histidine derivative is presented as a free acid or an OSu ester, generates formaldehyde upon HF cleavage. Studies demonstrate that His(Bom)-containing peptides with an N-terminal cysteine undergo nearly complete conversion (>95%) to the thiazolidyl (Thz) peptide unless formaldehyde scavengers are included in the cleavage mixture [1]. The addition of cysteine as a scavenger effectively suppresses this modification [1]. This side-reaction profile is identical for both Boc-His(3-Bom)-Osu and Boc-His(Bom)-OH; the choice of carboxyl activation does not alter the Bom-related formaldehyde release. Therefore, procurement of either derivative necessitates the same cleavage precautions.

Deprotection Side Reactions HF Cleavage

Purity Benchmarking

Commercial purity specifications provide a direct procurement-relevant comparator. Boc-His(3-Bom)-Osu is routinely supplied at ≥98% purity (TLC) , identical to the purity specification for Boc-His(Bom)-OH from the same manufacturers . Both derivatives meet the same >98% threshold required for reliable SPPS applications. There is no purity-based advantage to selecting one form over the other; differentiation rests solely on the activation state.

Quality Control Purity Procurement

Boc-His(3-Bom)-Osu: Optimal Applications


Low-Racemization Histidine Peptide Synthesis

The 1% racemization observed with in situ activated Boc-His(Bom)-OH [1] establishes a performance baseline. Laboratories synthesizing stereochemically sensitive peptides—such as therapeutic hormone analogs or enzyme inhibitors—should procure Boc-His(3-Bom)-Osu to exploit the class-level racemization reduction associated with pre-activated OSu esters [2]. This scenario applies when D-histidine contamination above 0.5% is unacceptable and chromatographic removal of the diastereomer is impractical.

Automated Workflow Reagent Simplification

Pre-activated Boc-His(3-Bom)-Osu eliminates the need for separate coupling reagents (e.g., DCC, HOBt, BOP) during histidine incorporation [1]. This simplifies automated synthesizer programming, reduces the number of reagent bottles required, and eliminates the risk of reagent precipitation or decomposition that can compromise coupling consistency. For core facilities or CROs running multiple parallel syntheses, this operational simplification translates directly to improved workflow reliability [2].

HF Cleavage with Formaldehyde Scavenger

Quantitative evidence demonstrates >95% conversion of N-terminal cysteine residues to Thz peptides when Bom-protected histidine derivatives are cleaved with HF in the absence of scavengers [1]. This risk is identical for Boc-His(3-Bom)-Osu and Boc-His(Bom)-OH. Any application using either building block MUST include cysteine or an equivalent formaldehyde scavenger in the HF cleavage mixture. This scenario highlights that the Bom protection strategy, not the activation state, dictates the deprotection protocol—a critical consideration for peptide chemists designing cleavage workflows.

Technical Documentation Hub

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